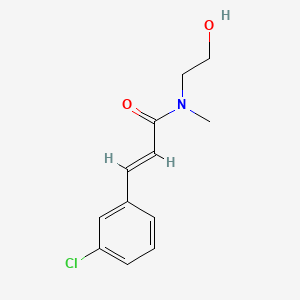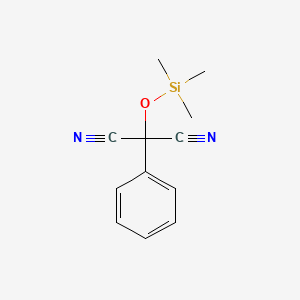
2-Phenyl-2-trimethylsilyloxypropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-trimethylsilyloxypropanedinitrile is an organic compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and two nitrile groups attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-trimethylsilyloxypropanedinitrile typically involves the reaction of a suitable precursor with trimethylsilyl cyanide in the presence of a catalyst. One common method is the addition of trimethylsilyl cyanide to a phenyl-substituted carbonyl compound under basic conditions. The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-trimethylsilyloxypropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction can produce phenyl-substituted amines .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-trimethylsilyloxypropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-trimethylsilyloxypropanedinitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that participate in subsequent chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but lacks the nitrile groups.
2-Phenylindole: Contains a phenyl group but has a different core structure.
2-Phenyl-2-pyrrolidinylethylamine: Shares the phenyl group but has a different functional group arrangement.
Eigenschaften
CAS-Nummer |
42202-48-2 |
|---|---|
Molekularformel |
C12H14N2OSi |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-phenyl-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-13,10-14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
AJGNRXVGNWLSML-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


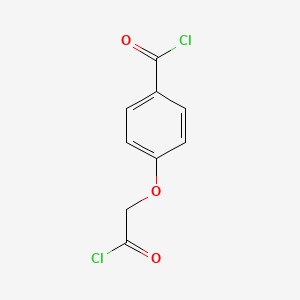
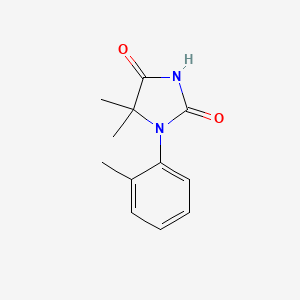
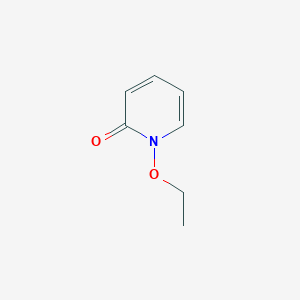
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
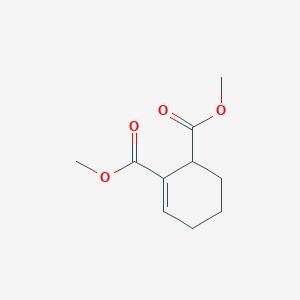
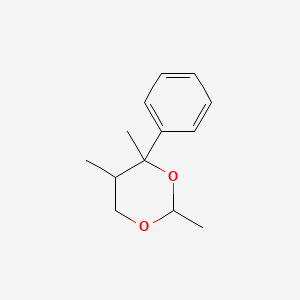
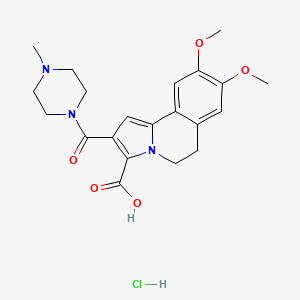
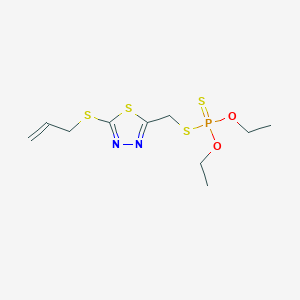
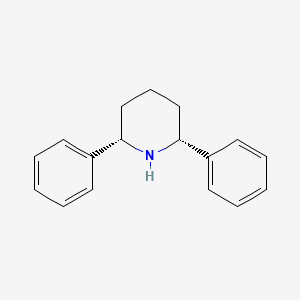
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
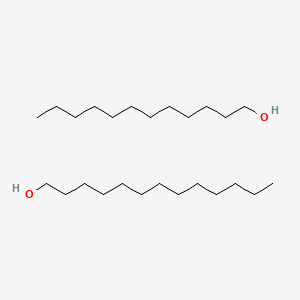
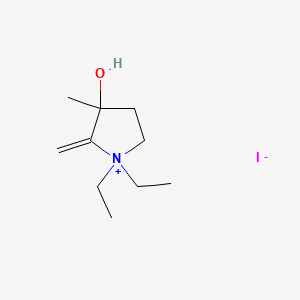
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
